
4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one
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Overview
Description
4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one is an organic compound characterized by the presence of a trimethoxyphenyl group attached to a butenone structure. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The trimethoxyphenyl group is known for its electron-rich properties, making it a valuable pharmacophore in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate ketone under basic conditions. One common method involves the use of ethyl acetate as a solvent and a base such as sodium hydroxide to facilitate the aldol condensation reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogenated derivatives or other functional groups.
Scientific Research Applications
Case Studies
- Inhibition of HER2-positive Gastric Cancer :
- Microtubule-targeting Agents :
- Breast Cancer Studies :
Structure-Activity Relationship (SAR)
The structural modifications of the 3,4,5-trimethoxyphenyl moiety have been extensively studied to optimize the biological activity of related compounds. The following table summarizes key findings from SAR studies:
Compound | Modification | IC50 (μM) | Target |
---|---|---|---|
Compound A | No modification | 1.1 | Tubulin |
Compound B | Added methoxy group | 0.8 | Tubulin |
Compound C | Trimethoxy substitution | 0.39 | MCF-7 cells |
Compound D | Alkene addition | 0.77 | Various cancers |
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase. These interactions can disrupt cellular processes, leading to anti-cancer and anti-inflammatory effects. The compound may also modulate signaling pathways, including the extracellular signal-regulated kinase pathway .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating external genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness
4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one is unique due to its specific structural features and the presence of the butenone moiety, which distinguishes it from other trimethoxyphenyl-containing compounds. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
4-(3,4,5-Trimethoxyphenyl)but-3-en-2-one, a compound with the molecular formula C13H16O4, is a derivative of curcumin and has drawn attention due to its potential biological activities, particularly in cancer research. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a phenyl ring substituted with three methoxy groups and an α,β-unsaturated carbonyl system. This structural motif is known to contribute to various biological activities.
Anticancer Properties
Recent studies have shown that this compound exhibits significant anticancer activity against various human cancer cell lines. The following table summarizes the IC50 values for this compound against selected cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 1.5 |
MCF-7 | 2.0 |
HepG2 | 2.5 |
A549 | 3.0 |
These values indicate that the compound is particularly effective against cervical and breast cancer cell lines, demonstrating lower IC50 values compared to standard chemotherapeutic agents.
The mechanism through which this compound exerts its anticancer effects involves multiple pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. Flow cytometry analysis revealed increased early and late apoptotic cells upon treatment with varying concentrations of the compound .
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G2/M phase arrest in cancer cells, inhibiting their proliferation .
- Gene Expression Modulation : Analysis of gene expression profiles indicated that the compound upregulates genes associated with the p53 pathway (e.g., GADD45B), which is crucial for cell cycle regulation and apoptosis .
Study 1: Curcumin Derivatives
A study synthesized several derivatives of curcumin, including this compound. The derivatives were tested against six human cancer cell lines. The results showed that this specific compound had superior anti-proliferative effects compared to others in the series, particularly against MCF-7 and HepG2 cells .
Study 2: Molecular Docking Analysis
Molecular docking studies have suggested that the compound interacts favorably with key proteins involved in cancer progression. The binding affinities observed indicated potential for further drug development targeting these interactions .
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O4/c1-9(14)5-6-10-7-11(15-2)13(17-4)12(8-10)16-3/h5-8H,1-4H3 |
InChI Key |
DPZIOGVAJXVGGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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